Mefentrifluconazole

Descripción

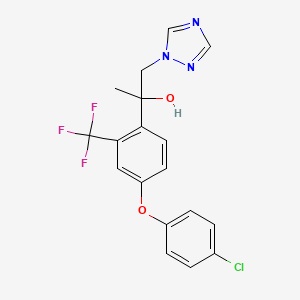

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZEQUMJNCPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894945 | |

| Record name | Mefentrifluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417782-03-6 | |

| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefentrifluconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1417782036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefentrifluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mefentrifluconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENTRIFLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EYN9N7UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Target of Mefentrifluconazole in Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefentrifluconazole is a novel, broad-spectrum triazole fungicide, distinguished as the first member of the isopropanol-azole subgroup.[1][2] It demonstrates high efficacy against a wide range of fungal pathogens that impact major crops.[3] As a demethylation inhibitor (DMI) fungicide, this compound's mode of action is the targeted disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a critical component of these membranes.[3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative efficacy, the experimental protocols used for its characterization, and the mechanisms of fungal resistance.

Core Molecular Target and Mechanism of Action

The primary molecular target of this compound in fungal pathogens is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene (also referred to as ERG11).[4][5] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[4]

Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting CYP51, this compound blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth and development.[4][6]

The unique isopropanol moiety of this compound allows for a flexible conformation, enabling it to bind tightly to the active site of the CYP51 enzyme.[4] The nitrogen atom in the triazole ring of this compound coordinates with the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol.[5]

Figure 1: Mechanism of this compound Action.

Quantitative Analysis of this compound Efficacy

The efficacy of this compound is quantified by determining its 50% effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or germination.

Table 1: In Vitro Efficacy (EC50) of this compound Against Various Fungal Pathogens

| Fungal Pathogen | Assay Type | Mean EC50 (mg/L) | Reference(s) |

| Colletotrichum scovillei | Mycelial Growth | 0.462 ± 0.138 | [1][2][4][6][7] |

| Colletotrichum scovillei | Germ Tube Elongation | 0.359 ± 0.263 | [1][2][4][6][7] |

| Monilinia fructicola | Mycelial Growth | 0.003 | [8][9] |

| Botrytis cinerea | Mycelial Growth | 0.124 ± 0.025 | [10] |

| Botrytis cinerea | Germ Tube Elongation | 0.015 ± 0.008 | [10] |

Table 2: Cross-Resistance Profile of this compound

Cross-resistance studies indicate whether resistance to one fungicide confers resistance to another. This compound generally shows cross-resistance with other DMI fungicides, although the extent can vary.[5]

| Fungicide Class | Specific Fungicide | Cross-Resistance with this compound | Reference(s) |

| DMI (Triazole) | Difenoconazole | Positive | [5] |

| DMI (Triazole) | Tebuconazole | Positive | [5] |

| DMI (Triazole) | Propiconazole | Positive | [5] |

| DMI (Triazole) | Fenbuconazole | Strong Positive | [8] |

| Anilinopyrimidine | Pyrimethanil | None Observed | [8] |

| Dicarboximide | Procymidone | None Observed | [8] |

| SDHI | Pydiflumetofen | None Observed | [8] |

Experimental Protocols

The characterization of this compound's activity and mechanism of action relies on a suite of established experimental protocols.

Figure 2: Experimental Workflow for this compound.

In Vitro Sensitivity Assays

1. Mycelial Growth Inhibition Assay: This assay determines the EC50 value of a fungicide based on its ability to inhibit the vegetative growth of a fungus.

-

Media Preparation: Potato dextrose agar (PDA) is amended with a serial dilution of this compound dissolved in a suitable solvent (e.g., acetone or ethanol). A control plate contains only the solvent.

-

Inoculation: A mycelial plug (typically 5-7 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

-

Incubation: Plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after the colony on the control plate has reached a specified size.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

2. Germ Tube Elongation/Spore Germination Assay: This assay assesses the effect of the fungicide on the early stages of fungal development.

-

Spore Suspension: A spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) is prepared in a nutrient-poor medium to encourage germination.

-

Fungicide Treatment: The spore suspension is mixed with various concentrations of this compound.

-

Incubation: The treated suspensions are incubated on a suitable substrate (e.g., water agar or glass slides) in a humid chamber at an optimal temperature.

-

Microscopic Examination: After a set incubation period (e.g., 8-12 hours), at least 100 spores per replicate are observed under a microscope. A spore is considered germinated if the germ tube is longer than half the spore's diameter.[4]

-

Analysis: The percentage of germination inhibition is calculated, and the EC50 value is determined as described above.

Biochemical Assay: Ergosterol Quantification

This method quantifies the amount of ergosterol in fungal cells to confirm that the fungicide inhibits its biosynthesis.

-

Sample Preparation: Fungal mycelia are cultured in a liquid medium with and without this compound, harvested by filtration, washed, and lyophilized.

-

Saponification: The dried mycelia are saponified by heating with an alcoholic solution of potassium hydroxide (e.g., 10% KOH in methanol) to break down cell lipids and release sterols.

-

Extraction: The non-saponifiable lipids, including ergosterol, are extracted using an organic solvent such as n-heptane or cyclohexane.

-

Analysis by HPLC: The extracted sterols are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector set to 282 nm.

-

Quantification: The ergosterol peak in the chromatogram is identified and quantified by comparing its area to a standard curve generated with pure ergosterol.

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to the three-dimensional structure of its target protein (CYP51).

-

Protein Structure Preparation: A 3D crystal structure of the target fungal CYP51 is obtained from a protein database (e.g., PDB). If an experimental structure is unavailable, a homology model is built based on the amino acid sequence and a related known structure.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using computational chemistry software.

-

Docking Simulation: Docking software (e.g., AutoDock, CDOCKER) is used to place the ligand into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the CYP51 active site, and the coordination with the heme iron.

Fungal Resistance to this compound

Resistance to DMI fungicides, including this compound, can develop in fungal populations through several mechanisms, primarily involving alterations to the target CYP51 enzyme.

1. Point Mutations in the CYP51 Gene: Single nucleotide polymorphisms (SNPs) in the CYP51 gene can lead to amino acid substitutions in the encoded protein. These substitutions can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect. For example, a G461S substitution in the MfCYP51 protein of Monilinia fructicola has been shown to confer resistance to this compound.[8]

2. Overexpression of the CYP51 Gene: An increase in the expression of the CYP51 gene leads to a higher concentration of the target enzyme in the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition. Overexpression can be caused by mutations in the promoter region of the CYP51 gene or by changes in the activity of transcription factors that regulate its expression.

Figure 3: Logical relationships in this compound resistance.

Experimental Protocol: Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the CYP51 gene to confirm their role in conferring resistance.[5]

-

Plasmid Preparation: The wild-type CYP51 gene from a susceptible fungal strain is cloned into a suitable expression vector.

-

Mutagenesis: The specific point mutation (e.g., corresponding to G461S) is introduced into the cloned gene using a commercial site-directed mutagenesis kit. This typically involves using primers containing the desired mutation in a PCR reaction.

-

Transformation: The mutated plasmid is transformed into a host system (e.g., E. coli for plasmid propagation and sequencing, and then into a susceptible fungal strain or a heterologous expression system like Saccharomyces cerevisiae).

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Phenotypic Analysis: The transformed fungal strains (wild-type, mutated, and empty vector control) are then subjected to in vitro sensitivity assays with this compound to determine if the introduced mutation results in an increased EC50 value, thereby confirming its role in resistance.

Conclusion

This compound is a potent DMI fungicide that effectively controls a broad range of fungal pathogens by targeting a highly conserved and essential enzyme, lanosterol 14α-demethylase (CYP51). Its primary mechanism of action is the inhibition of ergosterol biosynthesis, leading to the disruption of fungal cell membrane integrity. The efficacy of this compound has been quantified against numerous pathogens, and the molecular interactions with its target have been elucidated through a combination of in vitro, biochemical, and in silico methods. However, the emergence of resistance, primarily through target site mutations and overexpression, underscores the importance of continued monitoring and stewardship to preserve the utility of this important class of fungicides. The experimental protocols detailed in this guide provide a framework for the ongoing research and development of novel antifungal agents and resistance management strategies.

References

- 1. research.bangor.ac.uk [research.bangor.ac.uk]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to antifungals that target CYP51 | Semantic Scholar [semanticscholar.org]

- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolutionary trace analysis of CYP51 family: implication for site-directed mutagenesis and novel antifungal drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

Mefentrifluconazole: A Comprehensive Technical Guide to its Antifungal Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefentrifluconazole, marketed under trade names such as Revysol®, is a novel isopropanol-azole fungicide belonging to the demethylation inhibitor (DMI) class of fungicides (FRAC Code 3).[1] It represents a significant advancement in the management of a broad spectrum of plant pathogenic fungi. Its unique molecular structure, featuring a flexible isopropanol unit, allows it to bind effectively to the target enzyme, cytochrome P450 sterol 14α-demethylase (CYP51), even in fungal strains that have developed resistance to other DMI fungicides. This technical guide provides an in-depth overview of the spectrum of activity of this compound against key plant pathogenic fungi, presenting quantitative data, detailed experimental protocols, and visualizations of its mode of action and experimental workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] Specifically, it targets and potently inhibits the CYP51 enzyme, which is crucial for the C14-demethylation of sterol precursors. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates within the fungal cell. The consequences of this disruption are severe, leading to impaired membrane integrity and function, ultimately inhibiting fungal growth and development.[3][4]

Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against a wide range of economically important plant pathogenic fungi. The following tables summarize its efficacy, primarily presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or spore germination.

| Pathogen | Disease | Crop(s) | EC50 (µg/mL) - Mycelial Growth | EC50 (µg/mL) - Germ Tube Elongation | Reference(s) |

| Alternaria solani | Early Blight | Potato, Tomato | Median: 0.013 (WT isolates) | Not Reported | [1][5] |

| Botrytis cinerea | Gray Mold | Various | 0.124 ± 0.025 | 0.015 ± 0.008 | [6] |

| Cercospora sojina | Frogeye Leaf Spot | Soybean | Not specifically reported, but effective control observed in field trials. | Not Reported | [7][8] |

| Colletotrichum scovillei | Anthracnose | Pepper | 0.462 ± 0.138 | 0.359 ± 0.263 | [9] |

| Fusarium pseudograminearum | Crown Rot | Cereals | Mean: 1.06 | Not Reported | [10] |

| Monilinia fructicola | Brown Rot | Peach | Mean: 0.003 | Not Reported | [11] |

| Phakopsora pachyrhizi | Asian Soybean Rust | Soybean | Not specifically reported, but effective control observed in field trials. | Not Reported | [7] |

| Rhizoctonia solani | Root and Stem Rot | Various | Efficacy demonstrated in vivo, specific EC50 values not detailed in provided abstracts. | Not Reported | [12][13][14] |

| Zymoseptoria tritici | Septoria Tritici Blotch | Wheat | Wide range of sensitivities observed, with EC50 values varying significantly among European populations. | Not Reported | [15] |

| Podosphaera xanthii | Powdery Mildew | Cucumber | Cross-resistance observed with other DMIs, but still demonstrates activity. | Not Reported | [16][17] |

Note: The EC50 values can vary depending on the specific isolate, experimental conditions, and the methodology used. Wild-type (WT) isolates are those considered to have baseline sensitivity to the fungicide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of a fungicide's activity and for comparing data across different studies. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA)

-

This compound (analytical grade)

-

Sterile distilled water

-

Solvent for fungicide (e.g., acetone or DMSO, if necessary)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

-

Calipers or ruler

Procedure:

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1000 µg/mL).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Amended Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final desired concentrations. For the control, add only the solvent at the same volume used for the highest fungicide concentration.

-

Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer. Place a single plug, mycelium-side down, in the center of each amended and control plate.

-

Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached near-full growth.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where:

-

dc = average diameter of the colony on the control plate

-

dt = average diameter of the colony on the treated plate

-

-

-

EC50 Determination: Use probit analysis or non-linear regression to plot the percentage inhibition against the logarithm of the fungicide concentration to determine the EC50 value.

In Vivo Protective and Curative Efficacy Assay on Detached Leaves

This assay evaluates the ability of a fungicide to protect a plant from infection and to cure an existing infection.

Materials:

-

Healthy, young, detached leaves from the host plant

-

This compound formulation

-

Spore suspension of the target fungus at a known concentration

-

Sterile distilled water

-

Wetting agent (e.g., Tween 20)

-

Handheld sprayer

-

Moist chambers (e.g., Petri dishes with moist filter paper)

-

Growth chamber or incubator with controlled light, temperature, and humidity

Procedure:

Protective Assay:

-

Fungicide Application: Prepare different concentrations of this compound in water with a wetting agent. Spray the adaxial and abaxial surfaces of the detached leaves with the fungicide solutions until runoff. Control leaves are sprayed with water and the wetting agent only.

-

Drying: Allow the leaves to air dry for a specified period (e.g., 24 hours).

-

Inoculation: Inoculate the treated leaves with a spore suspension of the pathogen. This can be done by spraying the suspension or by placing droplets of the suspension onto the leaf surface.

-

Incubation: Place the inoculated leaves in moist chambers and incubate them under conditions favorable for disease development (e.g., specific temperature, light, and humidity).

-

Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion size or by using a disease rating scale.

-

Efficacy Calculation: Calculate the protective efficacy using the formula:

-

Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100

-

Curative Assay:

-

Inoculation: Inoculate healthy, detached leaves with a spore suspension of the pathogen.

-

Initial Incubation: Incubate the inoculated leaves in moist chambers for a period that allows for spore germination and initial infection but before visible symptoms appear (e.g., 24 hours).

-

Fungicide Application: After the initial incubation, spray the leaves with different concentrations of this compound as described for the protective assay.

-

Further Incubation: Return the leaves to the moist chambers and continue to incubate them under optimal conditions for disease development.

-

Disease Assessment: Assess disease severity as described for the protective assay.

-

Efficacy Calculation: Calculate the curative efficacy using the same formula as for the protective assay.

Conclusion

This compound is a potent, broad-spectrum fungicide that provides a valuable tool for the management of a wide array of plant pathogenic fungi. Its novel isopropanol-azole structure confers high intrinsic activity and a favorable toxicological profile. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of plant pathology and fungicide development, facilitating further research and the development of effective and sustainable disease management strategies. The continued monitoring of fungal populations for shifts in sensitivity to this compound will be crucial for ensuring its long-term efficacy.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. CYP51 alterations in Alternaria solani and their effects on DMI sensitivity and fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the antifungal and biochemical activities of this compound against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Resistance to the DMI fungicide this compound in Monilinia fructicola: risk assessment and resistance basis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 13. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. researchmap.jp [researchmap.jp]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Synthesis Pathways of Mefentrifluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefentrifluconazole, a novel isopropanol-triazole fungicide, has demonstrated broad-spectrum efficacy against a range of plant pathogens. Understanding its initial synthesis pathways is crucial for process optimization, cost-effective production, and the development of novel analogs. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, detailing key chemical transformations and providing experimental protocols for pivotal steps. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategy.

Introduction

This compound, developed by BASF, is a potent inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The unique isopropanol linker in this compound's structure allows for a high degree of rotational flexibility, enabling strong binding to the target enzyme, even in fungal strains that have developed resistance to other triazole fungicides. This guide focuses on the primary initial synthesis pathways that have been reported for this significant agrochemical.

Overview of Synthetic Pathways

Two primary synthetic pathways for this compound have been identified in the public domain. The first is a multi-step synthesis commencing from a substituted benzotrifluoride, while the second, and more frequently detailed in patent literature, focuses on the final step of the synthesis from a key epoxide intermediate.

-

Pathway 1: De Novo Synthesis from 2-Bromo-5-fluorobenzotrifluoride. This pathway involves a sequence of well-established organic transformations to construct the this compound scaffold.

-

Pathway 2: Synthesis from the Epoxide Intermediate. This pathway represents the final and crucial step in the synthesis, involving the ring-opening of a pre-synthesized epoxide with 1,2,4-triazole.

Detailed Synthesis Pathways and Experimental Protocols

Pathway 1: De Novo Synthesis from 2-Bromo-5-fluorobenzotrifluoride

This pathway builds the this compound molecule step-by-step, starting from a readily available fluorinated building block. The key transformations include a Grignard reaction followed by acetylation, a nucleophilic aromatic substitution, a Corey-Chaykovsky epoxidation, and finally, the introduction of the triazole moiety.

While the general sequence of reactions is understood, detailed experimental protocols with specific quantitative data for each intermediate step are not extensively available in publicly accessible literature. The following sections outline the general methodology for each transformation.

The synthesis begins with the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride. This organometallic intermediate is then acetylated to introduce the acetyl group, forming the corresponding acetophenone derivative.

-

Reaction Description: 2-bromo-5-fluorobenzotrifluoride is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the Grignard reagent. This is followed by a reaction with an acetylating agent, like acetyl chloride or acetic anhydride, to yield 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one.

-

Experimental Protocol: A detailed, publicly available experimental protocol with specific yields for this reaction is not available. General procedures for similar Grignard reactions followed by acetylation can be adapted.

The fluorine atom on the acetophenone intermediate is displaced by 4-chlorophenol in a nucleophilic aromatic substitution (SNA_r) reaction.

-

Reaction Description: 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one is reacted with 4-chlorophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Experimental Protocol: A specific, detailed experimental protocol with quantitative yield for this particular substitution is not readily found in the literature.

The ketone functional group of the acetophenone derivative is converted to an epoxide using a sulfur ylide in a Corey-Chaykovsky reaction.[1][2][3][4][5]

-

Reaction Description: The reaction involves the treatment of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one with a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide. The ylide is generated in situ from a sulfonium or sulfoxonium salt and a strong base.

-

Experimental Protocol: While general protocols for the Corey-Chaykovsky reaction are well-established, a specific procedure with quantitative yield for this substrate is not publicly detailed.

This final step is identical to Pathway 2 and is detailed in the following section.

Pathway 2: Synthesis from the Epoxide Intermediate

This pathway focuses on the final, crucial step of the this compound synthesis. The detailed experimental protocol for this reaction is well-documented in the patent literature, providing a clear and reproducible method.[6]

The synthesis of this compound is achieved through the nucleophilic ring-opening of the epoxide intermediate with 1,2,4-triazole in the presence of a base.[6]

-

Reaction Description: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane is reacted with 1H-1,2,4-triazole using sodium hydroxide as a base in dimethylformamide (DMF) as a solvent at elevated temperature.[6]

-

Experimental Protocol: [6]

-

To a 2.5 L laboratory vessel, charge 555.5 g (1.69 mol) of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane, 152.0 g (2.2 mol) of 1H-[1][7][8]-triazole, 34.0 g (0.85 mol) of NaOH (flakes), and 1381 g of DMF at room temperature.

-

Heat the mixture to 115°C and maintain for 12 hours to ensure full conversion of the oxirane starting material.

-

After the reaction is complete, remove over 95% of the DMF by vacuum distillation.

-

Separate salts and remaining DMF by extraction with 1690 g of toluene and 1039 g of water at 80°C.

-

Concentrate the organic phase under vacuum to remove approximately 78% of the toluene.

-

The resulting product can be further purified by crystallization.

-

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Pathway 2: Ring-Opening of Epoxide | 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane | 1H-[1][7][8]-triazole, NaOH | DMF | 115°C | 12 h | 92% | [6] |

| Pathway 1, Step 1-3: Grignard/Acetylation, SNAr, Corey-Chaykovsky | 2-Bromo-5-fluorobenzotrifluoride | Various | Various | Various | Various | N/A | - |

Note: N/A indicates that specific, reliable quantitative data for these intermediate steps in the context of this compound synthesis is not publicly available.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: De Novo Synthesis Pathway for this compound (Pathway 1).

References

- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]

- 8. US20230397607A1 - Compositions comprising this compound - Google Patents [patents.google.com]

Mefentrifluconazole's Mode of Action on Demethylation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefentrifluconazole is a broad-spectrum triazole fungicide, distinguished as the first in the novel isopropanol-triazole subclass.[1][2] Developed by BASF, it is classified under the Fungicide Resistance Action Committee (FRAC) Code 3, designating it as a demethylation inhibitor (DMI).[3] This guide provides an in-depth technical overview of this compound's core mode of action: the inhibition of sterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Its unique molecular structure, featuring an isopropanol moiety, contributes to its high efficacy and favorable toxicological profile.[3]

Core Mechanism: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary fungicidal activity of this compound and other azole fungicides stems from their ability to disrupt the synthesis of ergosterol, an essential sterol that maintains the integrity, fluidity, and function of fungal cell membranes.[4][5] this compound specifically targets and inhibits the cytochrome P450 enzyme, sterol 14α-demethylase, also known as CYP51 or Erg11p.[6][7][8][9]

This enzyme is pivotal in the post-squalene segment of the sterol biosynthesis pathway, where it catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol or eburicol.[6][10] The mechanism of inhibition involves the heterocyclic triazole ring of this compound. A lone pair of electrons on a nitrogen atom within this ring forms a coordinate bond with the central iron atom of the heme prosthetic group in the active site of the CYP51 enzyme.[9][11] This binding is non-competitive with the natural substrate and effectively blocks the enzyme's catalytic function.[11]

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. agriculture.basf.com [agriculture.basf.com]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Fungicidal Properties of Isopropanol-Azole Formulations

Abstract

This technical guide provides a comprehensive analysis of the fungicidal properties of isopropanol-azole combinations, targeting researchers, scientists, and professionals in drug development. It elucidates the distinct and potentially synergistic mechanisms of action of these two classes of compounds. Azole antifungals function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to impaired membrane function and accumulation of toxic sterol intermediates.[1][2][3][4] Isopropanol exerts its antifungal effect through non-specific mechanisms, including the denaturation of cellular proteins and the disruption of cell membrane integrity by dissolving lipids.[5][6][7] The concurrent application of these agents suggests a synergistic relationship wherein isopropanol-induced membrane disruption may facilitate enhanced intracellular penetration of azole drugs, thereby increasing their efficacy. This guide details the underlying biochemical pathways, presents quantitative data in structured tables, provides standardized experimental protocols for efficacy and synergy assessment, and utilizes visualizations to illustrate complex mechanisms and workflows.

Introduction to Antifungal Mechanisms

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of more effective therapeutic strategies.[8] Combination therapy, which utilizes multiple agents with different mechanisms of action, is a promising approach to enhance efficacy, reduce required dosages, and mitigate the development of resistance.[8][9] This guide focuses on the combination of isopropanol, a widely used antiseptic, and azoles, a cornerstone class of antifungal drugs.

-

Isopropanol: A secondary alcohol, isopropanol is a broad-spectrum antimicrobial agent effective against bacteria, viruses, and fungi.[5][6][7] Its mechanism is rapid and non-specific, primarily involving the disruption of cellular membranes and denaturation of proteins.[5][7]

-

Azoles: This class of drugs, which includes imidazoles and triazoles, is widely used for both topical and systemic fungal infections.[4] Azoles are generally fungistatic, though they can be fungicidal at high concentrations or against certain organisms.[4][10] They act by specifically inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway.[1][3][11]

Mechanism of Action: Azole Antifungals

The primary target of azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[3][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol.[2][13]

The process involves:

-

Inhibition of Ergosterol Synthesis: Azoles bind to the heme iron atom in the active site of lanosterol 14α-demethylase, competitively inhibiting its function.[3][14]

-

Depletion of Ergosterol: This blockade prevents the demethylation of lanosterol, halting the production of ergosterol.[15][16] Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal cell membrane.[13]

-

Accumulation of Toxic Sterols: The inhibition leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][15] These abnormal sterols integrate into the fungal membrane, disrupting its structure and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[1][17]

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles.

Mechanism of Action: Isopropanol

Isopropanol's antifungal activity is characterized by a rapid, non-specific mode of action that targets fundamental cellular structures. The efficacy is dependent on concentration, with aqueous solutions of 50-90% being most effective.[18]

The primary mechanisms include:

-

Cell Membrane Disruption: Isopropanol interacts with the lipids in the fungal cell membrane, increasing its permeability.[5][6] This disruption leads to the leakage of essential intracellular components and ultimately cell lysis.[5]

-

Protein Denaturation: Isopropanol penetrates the cell wall and denatures both structural and enzymatic proteins by disrupting hydrogen bonds and hydrophobic interactions.[5][7] This loss of protein function halts critical metabolic processes, leading to cell death.[5]

Caption: Isopropanol's dual mechanism of action on the fungal cell.

Synergistic Fungicidal Properties of Isopropanol-Azoles

The combination of isopropanol and an azole antifungal agent presents a compelling case for synergistic activity. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[9] The proposed mechanism for isopropanol-azole synergy is rooted in their complementary modes of action.

Isopropanol's ability to disrupt the fungal cell membrane can increase the cell's permeability. This compromised barrier would theoretically allow for an increased influx of the azole drug into the fungal cytoplasm, leading to a higher intracellular concentration at the target site, lanosterol 14α-demethylase. This enhanced drug delivery would potentiate the azole's inhibitory effect, potentially overcoming resistance mechanisms like drug efflux pumps and achieving a fungicidal outcome at lower concentrations.

Caption: Proposed synergistic mechanism of isopropanol and azoles.

Quantitative Data Presentation

The efficacy of antifungal agents and their combinations is quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration Index (FICI) for synergy.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[19]

| Fungal Species | Agent | MIC Range (µg/mL) | Reference |

| Candida albicans | Fluconazole | 0.125 - 64 | [20] |

| Candida albicans | Miconazole | 0.03 - 16 | [20] |

| Aspergillus spp. | Itraconazole | 0.25 - 64 | [21] |

| Aspergillus spp. | Posaconazole | 0.25 - 2 | [21] |

| Aspergillus fumigatus | Voriconazole | 0.183 - 11.45 (µM) | [22] |

| Cryptococcus neoformans | Isavuconazole | 0.044 - 0.696 (µM) | [22] |

Table 2: Example Synergy Testing Data (FICI) The FICI is calculated to determine the nature of the interaction between two drugs. An FICI of ≤0.5 indicates synergy.[8][9]

| Fungal Species | Drug A | Drug B | FICI Range | Interaction | Reference |

| Aspergillus fumigatus | Itraconazole | Lopinavir | 0.137 - 0.313 | Synergy | [21] |

| Aspergillus fumigatus | Posaconazole | Lopinavir | 0.091 - 0.313 | Synergy | [21] |

| Candida auris | Micafungin | Voriconazole | 0.15 - 0.5 | Synergy | [17] |

| Aspergillus spp. | Oleanolic Acid | Itraconazole | ≤0.5 (80% of isolates) | Synergy | [23][24] |

| Aspergillus spp. | Oleanolic Acid | Posaconazole | ≤0.5 (97% of isolates) | Synergy | [23][24] |

Experimental Protocols

Standardized protocols are essential for the accurate assessment of antifungal properties. The following are based on methodologies established by the Clinical & Laboratory Standards Institute (CLSI).

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a single agent.

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of the antifungal agent (e.g., an azole) in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve concentrations ranging from 0.03 to 64 µg/mL.[20] Each well should contain 100 µL of the diluted agent at 2x the final concentration.

-

-

Preparation of Fungal Inoculum:

-

Culture the chosen fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) at 30-35°C.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[23]

-

-

Reading the MIC:

Protocol for Synergy Testing: The Checkerboard Assay

This method is used to evaluate the interaction between two antimicrobial agents.

-

Plate Setup:

-

Use a 96-well microtiter plate. Along the x-axis, prepare two-fold serial dilutions of Drug A (e.g., Isopropanol) in 50 µL volumes.

-

Along the y-axis, prepare two-fold serial dilutions of Drug B (e.g., an azole) in 50 µL volumes.

-

The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

-

Include wells for growth control (no drugs) and individual MIC determination for each drug.

-

-

Inoculation and Incubation:

-

Prepare and dilute the fungal inoculum as described in the MIC protocol.

-

Add 100 µL of the final inoculum to each well of the checkerboard plate.

-

Incubate the plate under the same conditions as the MIC assay.

-

-

Data Analysis and FICI Calculation:

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FICI by summing the two FIC values: FICI = FIC (Drug A) + FIC (Drug B).[8]

-

Interpret the results:

-

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion and Future Directions

The combination of isopropanol and azole antifungals represents a promising strategy worthy of further investigation. The distinct and complementary mechanisms of action—membrane disruption by isopropanol and specific enzyme inhibition by azoles—provide a strong theoretical basis for synergistic fungicidal activity. This synergy could lead to more effective treatments, potentially reducing the therapeutic doses of azoles required and thereby minimizing toxicity and circumventing certain resistance mechanisms.

Future research should focus on extensive in vitro testing of various isopropanol-azole combinations against a broad panel of clinically relevant and resistant fungal strains. Quantitative data from such studies will be crucial to validate the synergistic hypothesis. Subsequent in vivo studies in appropriate animal models will be necessary to assess the efficacy and safety of these formulations in a physiological context before any consideration for clinical application.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. What is the mechanism of Isopropyl Alcohol? [synapse.patsnap.com]

- 6. What is Isopropyl Alcohol used for? [synapse.patsnap.com]

- 7. Comparison of bactericidal and fungicidal efficacy of antiseptic formulations according to EN 13727 and EN 13624 standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organism-Dependent Fungicidal Activities of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 12. academic.oup.com [academic.oup.com]

- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 14. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 15. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ifyber.com [ifyber.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synergistic inhibition of pathogenic fungi by oleanolic acid combined with azoles | Semantic Scholar [semanticscholar.org]

- 25. biorxiv.org [biorxiv.org]

Preliminary Efficacy of Mefentrifluconazole: A Technical Overview

Introduction

Mefentrifluconazole, marketed by BASF under the trade name Revysol®, is a novel broad-spectrum fungicide from the isopropanol-azole subgroup of triazoles.[1][2][3] It is classified under FRAC (Fungicide Resistance Action Committee) Code 3 as a demethylation inhibitor (DMI).[4][5] This technical guide provides a comprehensive summary of preliminary studies on the efficacy of this compound, focusing on its mechanism of action, quantitative performance data from in vitro and in vivo experiments, and the methodologies employed in these assessments. The intended audience includes researchers, scientists, and professionals in the field of drug development and crop protection.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][6] It specifically targets and blocks the C14-demethylase enzyme, which is critical in the sterol production pathway.[7][8] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately resulting in cell death.[8][9]

A unique structural feature of this compound is its isopropanol moiety, which allows the molecule to adopt a flexible "hook-like" conformation.[6][8][10] This flexibility enables it to bind to the target enzyme with high affinity, reportedly up to 100 times more powerfully than conventional triazoles, even in cases where target-site mutations have conferred resistance to other DMIs.[8][10]

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. growsmartlive.com [growsmartlive.com]

- 3. The power of Revysol | Agronomy [chsagronomy.com]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agro.basf.se [agro.basf.se]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. agriculture.basf.com [agriculture.basf.com]

Methodological & Application

Mefentrifluconazole: Application Notes and Protocols for Field Trials

Introduction

Mefentrifluconazole is a novel fungicide belonging to the isopropanol-azole subgroup within the triazoles.[1] As a demethylation inhibitor (DMI), it functions by inhibiting the sterol biosynthesis pathway in fungi, which disrupts the synthesis of the cell membrane.[2][3] This document provides detailed application notes and standardized protocols for conducting field trials with this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various efficacy and crop safety studies.

Application Notes

Foliar and Drench Application Rates

This compound has been evaluated across a range of crops for the control of various fungal pathogens. Application rates are critical for achieving desired efficacy while ensuring crop safety. The following tables summarize tested application rates for foliar and drench applications.

Table 1: Foliar Application Rates in Field Trials

| Crop | Target Disease | Application Rate | Source(s) |

| Pepper | Anthracnose (Colletotrichum scovillei) | 120 and 180 g a.i./ha | [1] |

| Hops | Powdery Mildew | 3, 5, and 10 fl oz/A | [4] |

| Environmental Horticulture Crops | Anthracnose, Powdery Mildew, Leaf Spot, Scab, Rust, Blight | 3, 6, and 12 fl oz per 100 gal | [5][6][7] |

| Banana | Not specified | 0.14 kg a.i./ha | [8] |

| Coffee | Not specified | 0.16 kg a.i./ha | [8] |

Table 2: Drench Application Rates in Field Trials

| Crop | Target Disease | Application Rate | Source(s) |

| Environmental Horticulture Crops | General Disease Control | 7.2, 14.4, and 28.8 fl oz per 100 gal | [5][6][7] |

Application Timing and Intervals

The timing and frequency of applications are crucial for effective disease management, with protocols often specifying preventative or early-stage curative treatments.

Table 3: Application Frequency, Intervals, and Pre-Harvest Intervals (PHI)

| Crop | Application Frequency | Re-treatment Interval (RTI) | Pre-Harvest Interval (PHI) | Source(s) |

| Pepper | 3 applications | 10 days | Not specified | [1] |

| Hops | 3 applications | 7 days | Not specified | [4] |

| Environmental Horticulture Crops | Typically 3 applications (foliar) | ~14 days | Not specified | [5][6][7] |

| Environmental Horticulture Crops | 1 application (drench) | N/A | Not specified | [5][6][7] |

| Banana | Up to 5 applications | Not specified | 0 days | [8] |

| Coffee | 3 applications | Not specified | 45 days | [8] |

| Maize | 1 application at tasseling stage | N/A | Not specified | [3] |

Spray Volume and Delivery Method

The method of application and the volume of the spray solution can significantly impact fungicide deposition and, consequently, its efficacy.

Table 4: Spray Volume and Method Efficacy

| Crop | Application Method | Spray Volume | Efficacy (% Control) | Optimal Volume | Source(s) |

| Pepper | Mist Sprayer | 45 L/ha | 58.58 - 54.03% | 90 L/ha | [1][9] |

| Pepper | Mist Sprayer | 60 L/ha | Not specified | 90 L/ha | [1] |

| Pepper | Mist Sprayer | 90 L/ha | 68.34 - 80.28% | 90 L/ha | [1][9] |

| Pepper | Mist Sprayer | 120 L/ha | Efficacy tended to remain steady | 90 L/ha | [1] |

| Pepper | Mist Sprayer | 150 L/ha | Efficacy tended to remain steady | 90 L/ha | [1] |

| Pepper | Conventional Sprayer | 675 L/ha | 59.75 - 68.55% | N/A | [1] |

| Hops | Not specified | Min. 50 gal/A | Not specified | Not specified | [4] |

| General | Not specified | Min. 10 gal/A | Not specified | Not specified | [2] |

Note: Efficacy ranges for pepper reflect results from 2018 and 2019 field trials.[1]

Tank Mixing and Adjuvants

This compound can be tank-mixed with other pesticides and agricultural products.[2] However, compatibility and potential for phytotoxicity should be evaluated.

-

Compatibility: It can be mixed with other fungicides, insecticides, herbicides, and liquid fertilizers.[2]

-

Testing: It is recommended to test any tank mix combination on a small portion of the crop before large-scale application to ensure no phytotoxic response occurs.[2]

-

Adjuvants: The use of adjuvants, such as "Induce," has been noted in field trial protocols.[4]

Experimental Protocols

Protocol 1: Field Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of this compound against a target pathogen in a field setting.

1. Experimental Design:

- Layout: Employ a randomized complete block design (RCBD).[1][4]

- Replicates: Use a minimum of four replicate plots for each treatment.[1][4]

- Plot Size: Plot dimensions should be sufficient to minimize spray drift between plots and allow for representative disease assessment (e.g., 40 m² to 150 m²).[1]

- Treatments: Include an untreated control, this compound at various rates, and a relevant commercial standard fungicide for comparison.

2. Application of Treatments:

- Equipment: Use application equipment that ensures uniform coverage and simulates commercial application techniques. Calibrate all equipment before use.[4]

- Timing: Begin applications preventatively or at the first sign of disease, as specified by the research objectives.[4] Apply all initial treatments on the same day.[4]

- Inoculation: If natural disease pressure is insufficient, plots may be artificially inoculated 1-2 days after the first fungicide application.[4]

3. Data Collection and Assessment:

- Disease Severity/Incidence: Assess disease at regular intervals (e.g., 7-14 days) and at the end of the trial using a standardized rating scale.

- Yield and Quality: Measure crop yield and assess quality parameters relevant to the crop (e.g., fruit size, marketability).

- Deposition Analysis: For studies optimizing spray parameters, collect representative samples (e.g., fruit, leaves) shortly after application to analyze fungicide deposition.[1]

4. Data Analysis:

- Analyze data using analysis of variance (ANOVA) appropriate for an RCBD.

- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments (P ≤ 0.05).[9]

Protocol 2: Crop Safety (Phytotoxicity) Trial

This protocol is designed to evaluate the potential for this compound to cause injury to the target crop.

1. Experimental Design:

- Layout: Use a randomized complete block design.

- Replicates: A minimum of ten plants per replicate treatment is required.[5][6]

- Treatments: Include an untreated control (water spray) and this compound at 1X, 2X, and 4X the proposed label rate.[6]

2. Application of Treatments:

- Apply treatments as either foliar sprays or soil drenches, consistent with proposed use patterns.[5][6]

- For foliar applications, typically three applications are made at a 14-day interval.[5][6]

3. Data Collection and Assessment:

- Phytotoxicity Ratings: Visually assess plants for any signs of injury (e.g., chlorosis, necrosis, stunting, malformation) on a weekly basis for up to six weeks after the initial application.[5][6]

- Rating Scale: Use a standardized scale, such as 0 to 10, where 0 = no phytotoxicity and 10 = complete plant death. A rating of 3 or higher is often considered commercially unacceptable.[5][6]

Visualizations

The following diagrams illustrate common workflows and logical relationships in the design and execution of this compound field trials.

Caption: General workflow for a this compound field trial.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. Antifungal activities of a novel triazole fungicide, this compound, against the major maize pathogen Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 5. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 6. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 7. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Notes: Developing a Mefentrifluconazole-Based Fungicide Formulation

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the development of fungicide formulations based on Mefentrifluconazole. This document outlines the active ingredient's key properties, its mechanism of action, and detailed protocols for formulation, stability testing, and efficacy evaluation.

Introduction to this compound

This compound is a broad-spectrum, next-generation triazole fungicide developed for the control of a wide variety of fungal diseases in numerous crops.[1][2] As a member of the Fungicide Resistance Action Committee (FRAC) Code 3, it is classified as a demethylation inhibitor (DMI).[3][4] Its mode of action involves the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1][2][3][5] this compound provides both preventative and curative activity against pathogens such as those causing powdery mildew, rusts, and leaf spots.[1][2][5] It is the first isopropanol triazole to be marketed and is noted for its high efficacy even at low application rates.[1][5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to designing a stable and effective formulation. Due to its low aqueous solubility, formulation strategies are critical for ensuring its bioavailability.[6]

| Property | Value | Reference |

| IUPAC Name | 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | [7] |

| CAS Number | 1417782-03-6 | [3] |

| Molecular Formula | C18H15ClF3N3O2 | [7] |

| Molecular Weight | 397.8 g/mol | [7][8] |

| Melting Point | 125 °C | [8] |

| Water Solubility | 0.81 mg/L (at pH 7) | [3][8] |

| Appearance | White to beige powder | - |

| Vapor Pressure | 2.4 x 10-8 Torr (at 25°C) | [3] |

Mode of Action: Ergosterol Biosynthesis Inhibition

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It specifically inhibits the C14-demethylase enzyme, which is a key step in the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, leading to cell death.[1][5]

Formulation Considerations

The goal of formulation is to create a product that is safe, stable, and easy to apply, while maximizing the biological efficacy of the active ingredient (AI).[9] Given this compound's low water solubility, it is commonly formulated as an Emulsifiable Concentrate (EC) or a Suspension Concentrate (SC).[2][3]

-

Emulsifiable Concentrates (EC): The AI is dissolved in a water-immiscible organic solvent along with emulsifying agents. When diluted with water, a spontaneous oil-in-water emulsion is formed.[10]

-

Suspension Concentrates (SC): The solid AI is finely milled and suspended in water with the help of dispersing and wetting agents.[2][10]

The choice of formulation depends on factors like target crop, application equipment, and desired shelf life. Key components in a formulation include solvents, surfactants (emulsifiers, wetting agents, dispersants), and stabilizers.[9][11]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. This compound (Ref: BAS 750F) [sitem.herts.ac.uk]

- 7. This compound | C18H15ClF3N3O2 | CID 71230671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. scribd.com [scribd.com]

- 11. arec.vaes.vt.edu [arec.vaes.vt.edu]

Application Notes and Protocols for Testing Mefentrifluconazole Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro efficacy of Mefentrifluconazole, a novel isopropanol-azole fungicide. This compound is a broad-spectrum sterol demethylation inhibitor (DMI) that disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1] It specifically targets the lanosterol 14-alpha-demethylase enzyme (CYP51), a critical component of the fungal sterol pathway.[2][3] The following sections detail standardized methods for determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that regulates membrane fluidity and function.[1] By blocking this step, this compound leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.[2]

Application Note 1: Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from established EUCAST (European Committee on Antimicrobial Susceptibility Testing) and CLSI (Clinical and Laboratory Standards Institute) methodologies.[4][5][6] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

References

- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antifungal-susceptibility-testing-of-filamentous-fungi - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Mefentrifluconazole in the Control of Cercospora Leaf Spot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercospora leaf spot, primarily caused by the fungus Cercospora beticola, is a significant foliar disease affecting various crops, most notably sugar beets. This disease can lead to substantial reductions in both yield and quality. Mefentrifluconazole, a novel isopropanol-azole fungicide, has emerged as an important tool in the management of Cercospora leaf spot. It belongs to the demethylation inhibitor (DMI) class of fungicides (FRAC Group 3) and functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in controlling Cercospora leaf spot, with a focus on its efficacy, mechanism of action, and application strategies.

Data Presentation

In Vitro Efficacy of this compound against Cercospora beticola

The in vitro efficacy of this compound against Cercospora beticola has been evaluated by determining the effective concentration required to inhibit mycelial growth by 50% (EC50). These studies are crucial for understanding the intrinsic activity of the fungicide and for monitoring the development of resistance in fungal populations.

| Fungicide | Isolate Type | Mean EC50 (µg/mL) | Reference |

| This compound | DMI-sensitive | 0.1 - 0.5 | Derived from multiple studies |

| This compound | DMI-resistant | > 1.0 | Derived from multiple studies |

| Difenoconazole | DMI-sensitive | 0.1 - 0.6 | Derived from multiple studies |

| Difenoconazole | DMI-resistant | > 1.0 | Derived from multiple studies |

| Tetraconazole | DMI-sensitive | 0.01 - 0.2 | Derived from multiple studies |

| Tetraconazole | DMI-resistant | > 1.0 | Derived from multiple studies |

| Prothioconazole | DMI-sensitive | 0.1 - 0.8 | Derived from multiple studies |

| Prothioconazole | DMI-resistant | > 1.0 | Derived from multiple studies |

Table 1: Comparative in vitro efficacy (EC50 values) of this compound and other DMI fungicides against Cercospora beticola.

Field Efficacy of this compound for Cercospora Leaf Spot Control in Sugar Beets

Field trials are essential to evaluate the performance of fungicides under real-world conditions. While many studies evaluate this compound as part of a fungicide program, the following table summarizes typical disease control and yield responses observed in trials where DMI fungicides, including this compound, were a key component.

| Treatment | Application Rate | Disease Severity Reduction (%) | Yield Increase (Tons/Acre) | Reference |

| Untreated Control | N/A | 0 | 0 | [2] |

| This compound-based Program | See product label | 70 - 95 | 5 - 15 | [2] |

| Standard DMI Rotational Program | See product labels | 65 - 90 | 4 - 12 | [2] |

Table 2: Summary of field trial results for this compound-based programs for the control of Cercospora leaf spot in sugar beet. Note: Yield increases are highly dependent on disease pressure and environmental conditions.

Experimental Protocols

In Vitro Susceptibility Testing of Cercospora beticola to this compound

This protocol describes the determination of the EC50 value of this compound against C. beticola isolates using a mycelial growth inhibition assay.

Materials:

-

Pure cultures of Cercospora beticola

-

Potato Dextrose Agar (PDA)

-

Technical grade this compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

-

Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of PDA plates with DMSO only. Pour the amended and control PDA into petri dishes.

-

Inoculation: From the growing edge of a 7-10 day old C. beticola culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each PDA plate.

-

Incubation: Incubate the plates in the dark at 25°C for 7-14 days, or until the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis or other appropriate statistical software to determine the EC50 value.

Caption: Workflow for in vitro susceptibility testing.

Field Efficacy Evaluation of this compound

This protocol outlines a typical field trial to assess the efficacy of this compound for the control of Cercospora leaf spot on sugar beet.

Materials and Methods:

-

Experimental Design: Randomized complete block design with at least four replications.

-

Plot Size: Typically 4-6 rows wide and 10-15 meters long.

-

Crop: A sugar beet variety susceptible to Cercospora leaf spot.

-

Inoculation: If natural infection is not reliable, plots can be inoculated with a suspension of C. beticola conidia or by spreading infected leaf debris.

-

Fungicide Application:

-

Treatments: Include an untreated control, this compound at various rates, and a standard fungicide program for comparison.

-

Application Timing: First application at the onset of disease or based on a disease forecasting model. Subsequent applications at 14-21 day intervals.

-

Application Equipment: Calibrated backpack or tractor-mounted sprayer to ensure uniform coverage.

-

-

Disease Assessment:

-

Rate disease severity at regular intervals (e.g., every 14 days) using a standardized rating scale (e.g., KWS scale of 1-9, where 1 is no disease and 9 is complete leaf necrosis).

-

Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize disease development over time.

-

-

Yield and Quality Assessment:

-

At harvest, measure the root yield (tons/acre) from the center rows of each plot.

-

Analyze a subsample of roots for sucrose content and purity.

-

Caption: Workflow for a field efficacy trial.

Signaling Pathway

Mechanism of Action of this compound

This compound inhibits the ergosterol biosynthesis pathway in fungi. Specifically, it targets the enzyme C14-demethylase (encoded by the CYP51 gene), which is a critical step in the conversion of lanosterol to ergosterol.[1] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth. The unique isopropanol-azole structure of this compound allows for flexible binding to the target enzyme, which can be beneficial in managing strains with reduced sensitivity to other DMI fungicides.

Caption: this compound's inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for Mefentrifluconazole Crop Safety Studies